molecular formula C28H26N2O5 B2809113 (Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1049123-16-1

(Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2809113
CAS No.: 1049123-16-1
M. Wt: 470.525
InChI Key: YBRLGEGOMYIAEI-ROTLSHHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C28H26N2O5 and its molecular weight is 470.525. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches and Chemical Transformations

  • Heterocyclic System Synthesis : Research by Deady and Devine (2006) showcases the creation of novel heterocyclic systems through reactions involving aminonaphthyridinones. Their work outlines synthetic routes that could be relevant to exploring the synthesis of complex molecules like the one of interest, indicating the diverse potential of heterocyclic chemistry in creating structurally novel compounds (Deady & Devine, 2006).

  • Regioselective Synthesis : The study by El Bouakher et al. (2013) demonstrates regioselective synthesis leading to novel heterocyclic derivatives. This research highlights the strategic manipulation of molecular frameworks to achieve specific structural features, which may offer insights into the design and synthesis of compounds with defined regiochemical characteristics (El Bouakher et al., 2013).

Potential Pharmacological Applications

  • Antiproliferative Activity : Liszkiewicz's research (2002) into the synthesis and in vitro antiproliferative activity of certain diazepinylidene derivatives hints at the therapeutic potentials of heterocyclic compounds. Such studies underscore the importance of structural diversity in the development of new pharmacologically active agents (Liszkiewicz, 2002).

  • Pharmacological Evaluation : A study by Suresh et al. (2016) on the synthesis and pharmacological evaluation of thiazolo-triazolo-pyridine derivatives for antimicrobial activity showcases the broad spectrum of biological activities exhibited by heterocyclic compounds. These findings suggest the potential for discovering new therapeutic agents within similar complex heterocyclic structures (Suresh et al., 2016).

Properties

IUPAC Name

11-[[(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-7-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-34-20-7-5-17(6-8-20)12-25-27(33)21-9-10-24(31)22(28(21)35-25)16-29-13-18-11-19(15-29)23-3-2-4-26(32)30(23)14-18/h2-10,12,18-19,31H,11,13-16H2,1H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRLGEGOMYIAEI-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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